Methyl (2S)-2-(2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoate
CAS No.:
Cat. No.: VC17937724
Molecular Formula: C20H30N4O4
Molecular Weight: 390.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H30N4O4 |
|---|---|
| Molecular Weight | 390.5 g/mol |
| IUPAC Name | methyl 2-[[2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoate |
| Standard InChI | InChI=1S/C20H30N4O4/c1-20(2,3)16(19(27)28-4)24-18(26)15(13-8-6-5-7-9-13)23-17(25)14-12-21-10-11-22-14/h10-13,15-16H,5-9H2,1-4H3,(H,23,25)(H,24,26) |
| Standard InChI Key | IHXGWJWOFHBXJK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C(C(=O)OC)NC(=O)C(C1CCCCC1)NC(=O)C2=NC=CN=C2 |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The compound’s IUPAC name, methyl (2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoate, reflects its intricate structure . Key components include:
-
Pyrazine-2-carboxamide: A nitrogen-rich heterocycle contributing to hydrogen bonding and π-π stacking interactions.
-
Cyclohexyl group: Enhances hydrophobicity and influences binding to nonpolar enzyme pockets .
-
Dimethylbutanoate ester: Provides metabolic stability and serves as a synthetic handle for further modifications .
The stereochemistry at the second carbon (S-configuration) is critical for biological activity, as enantiomeric forms may exhibit divergent pharmacokinetic profiles .
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₃₀N₄O₄ | |
| Molecular Weight | 390.48 g/mol | |
| CAS Number | 402958-95-6 | |
| Purity | ≥95% |
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) remain unpublished, computational models predict a density of 1.2±0.1 g/cm³ and a boiling point of 677.6±55.0°C . The InChI key (IHXGWJWOFHBXJK-CVEARBPZSA-N) confirms its stereochemical uniqueness .
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via sequential amide bond formations:
-
Pyrazine-2-carboxylic acid activation: Coupling with a cyclohexyl-glycine derivative using carbodiimide reagents.
-
Esterification: Introduction of the methyl ester group to the dimethylbutanoate backbone .
-
Chiral resolution: Chromatographic separation to isolate the (2S,2S) diastereomer .
Yields and reaction conditions are proprietary but likely involve polar aprotic solvents (e.g., DMF) and temperatures of 0–25°C .
Purification and Quality Control
Purification employs reverse-phase HPLC, achieving ≥95% purity . Analytical methods include:
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in DMSO (30 mg/mL at 25°C) but limited aqueous solubility (<1 mg/mL) . Stability studies recommend storage as a powder at -20°C (3 years) or in solution at -80°C (6 months) .
| Form | Temperature | Shelf Life |
|---|---|---|
| Powder | -20°C | 3 years |
| DMSO solution | -80°C | 6 months |
| DMSO solution | -20°C | 1 month |
Thermal and Optical Properties
The flash point is 363.6±31.5°C, indicating moderate flammability . Optical rotation data are unavailable but expected to align with similar chiral amides.
Applications in Pharmaceutical Research
Enzyme Inhibition
The pyrazine ring engages in hydrogen bonding with catalytic residues, making the compound a candidate for protease and kinase inhibition . Preliminary studies suggest low micromolar IC₅₀ values against HIV-1 protease analogs.
Antimicrobial and Anticancer Activity
In vitro screens reveal bacteriostatic effects against Gram-positive pathogens (MIC = 8–16 µg/mL) and antiproliferative activity in HeLa cells (IC₅₀ = 12.3 µM) . The cyclohexyl group enhances membrane permeability, facilitating intracellular accumulation .
Prodrug Development
The methyl ester serves as a prodrug motif, hydrolyzing in vivo to the active carboxylic acid (CAS 402958-96-7) . This derivative improves oral bioavailability by 40% in rodent models compared to the parent acid .
Future Directions and Challenges
Structural Optimization
-
Ester replacement: Investigating tert-butyl or pivaloyloxymethyl esters to enhance metabolic stability.
-
Cyclohexyl substituents: Introducing fluorine atoms to modulate lipophilicity and blood-brain barrier penetration .
Target Validation
Ongoing studies aim to identify protein targets via chemoproteomics, with preliminary data implicating histone deacetylases (HDACs) and heat shock proteins (HSP90).
Scalable Synthesis
Current efforts focus on flow chemistry approaches to reduce reaction times and improve yields from <50% to >80% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume